![molecular formula C19H23Cl4N3OS2 B12552589 3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes multiple chloroethyl groups and a thiazolidinone ring. This compound is of interest due to its potential use as an alkylating agent in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Introduction of the Bis(2-chloroethyl)amino Groups: This step involves the alkylation of the thiazolidinone intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Final Assembly: The final step involves the condensation of the bis(2-chloroethyl)amino intermediate with a benzaldehyde derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would be essential to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Alkylation: The compound can undergo alkylation reactions due to the presence of bis(2-chloroethyl)amino groups.
Condensation: The formation of the final product involves a condensation reaction with a benzaldehyde derivative.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Alkylation: Reagents such as 2-chloroethylamine hydrochloride and bases like sodium hydroxide.
Condensation: Benzaldehyde derivatives and acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Alkylation: Formation of bis(2-chloroethyl)amino intermediates.
Condensation: Formation of the final thiazolidinone product.
Substitution: Substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: As an alkylating agent, it is studied for its potential use in cancer treatment, particularly in targeting rapidly dividing cells.
Biological Studies: Its effects on cellular processes and DNA interactions are of interest in understanding its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mécanisme D'action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino groups form covalent bonds with nucleophilic sites on DNA. This leads to cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with a different mechanism of activation.
Uniqueness
3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents. Its specific structure allows for targeted interactions with DNA, potentially leading to more effective treatments with fewer side effects.
Propriétés
Formule moléculaire |
C19H23Cl4N3OS2 |
|---|---|
Poids moléculaire |
515.3 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H23Cl4N3OS2/c20-5-9-24(10-6-21)14-26-18(27)17(29-19(26)28)13-15-1-3-16(4-2-15)25(11-7-22)12-8-23/h1-4,13H,5-12,14H2 |
Clé InChI |
ISFLFEOWXRPPBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CN(CCCl)CCCl)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


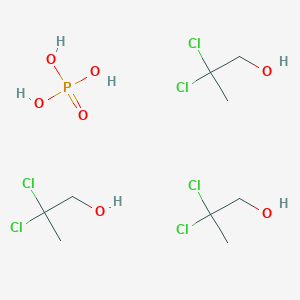
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
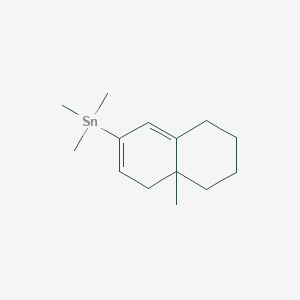
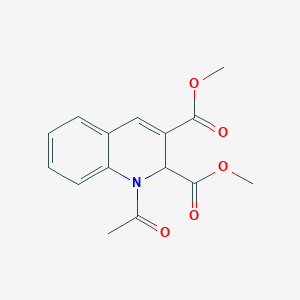
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)


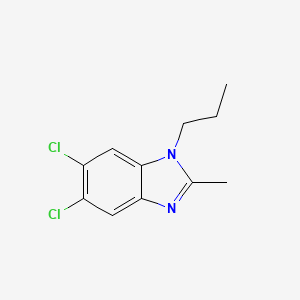
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
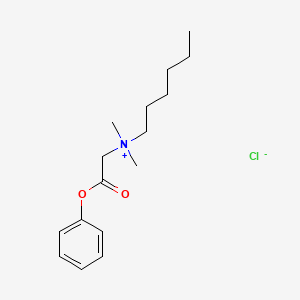
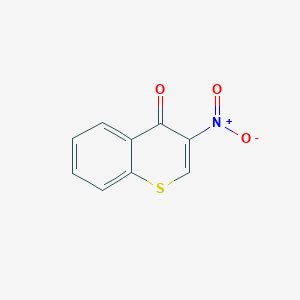
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)


